2-Methyl-1-[2-(piperidin-4-yl)ethyl]piperidine is an organic compound containing carbon, hydrogen, and nitrogen atoms. It is classified as a bicyclic amine due to the presence of two connected six-membered rings and a primary amine functional group.
2-Methyl-1-[2-(piperidin-4-yl)ethyl]piperidine is a chemical compound characterized by its unique structure, which includes a piperidine ring and a methyl group. Its molecular formula is C₁₃H₂₆N₂, indicating it contains 13 carbon atoms, 26 hydrogen atoms, and 2 nitrogen atoms. This compound falls within the category of piperidine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
The chemical reactivity of 2-Methyl-1-[2-(piperidin-4-yl)ethyl]piperidine can be explored through various reactions typical of amines and piperidines. Common reactions include:
These reactions are essential for modifying the compound's structure to enhance its biological properties or to synthesize related compounds.
The biological activity of 2-Methyl-1-[2-(piperidin-4-yl)ethyl]piperidine is significant in pharmacology. Compounds with similar structures have shown various activities, including:
Synthesis of 2-Methyl-1-[2-(piperidin-4-yl)ethyl]piperidine can be achieved through several methods:
These methods allow for the generation of this compound with varying degrees of purity and yield depending on reaction conditions .
The applications of 2-Methyl-1-[2-(piperidin-4-yl)ethyl]piperidine are broad and include:
Interaction studies involving 2-Methyl-1-[2-(piperidin-4-yl)ethyl]piperidine focus on its binding affinity to various biological targets. These studies often utilize:
Such studies help elucidate the mechanisms by which this compound exerts its biological effects and inform further drug development efforts.
Several compounds share structural similarities with 2-Methyl-1-[2-(piperidin-4-yl)ethyl]piperidine. Here are some notable examples:
Compound Name | Structure | Notable Activity |
---|---|---|
1-(4-Piperidinyl)-1-butanone | Structure | Analgesic properties |
N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amines | Structure | GPR119 agonism |
2-Methyl-5-(piperidin-4-yl)pyrimidine | Structure | Antitumor activity |
The uniqueness of 2-Methyl-1-[2-(piperidin-4-yl)ethyl]piperidine lies in its specific arrangement of functional groups that confer distinct pharmacological properties compared to its analogs. Its potential as a dual-action agent targeting both neurological pathways and cancer cell proliferation sets it apart from other piperidine derivatives.
X-ray crystallographic analysis represents the most definitive method for determining the three-dimensional molecular structure of chemical compounds. While specific crystallographic data for 2-Methyl-1-[2-(piperidin-4-yl)ethyl]piperidine was not directly available in the literature, extensive research on structurally related dipiperidine compounds and piperidine derivatives provides valuable insights into the expected crystallographic behavior of this compound.
The molecular formula C₁₃H₂₆N₂ with a molecular weight of 210.36 g/mol suggests that this compound would likely crystallize in common space groups typical of aliphatic nitrogen-containing heterocycles [1]. Studies of similar piperidine derivatives have shown that compounds with flexible ethyl linkers between piperidine rings tend to adopt extended conformations in the solid state [2] [3].
Related dipiperidine compounds, such as 1,2-di(piperidin-1-yl)ethane, have been shown to crystallize in monoclinic crystal systems with space group P2₁/n [3]. The presence of two piperidine rings connected by an ethyl bridge typically results in centro-symmetric arrangements in the crystal lattice, with the central C-C bond of the ethyl moiety often serving as a center of symmetry [3].
The chair conformation of piperidine rings is consistently observed in crystallographic studies of piperidine derivatives. For 2-Methyl-1-[2-(piperidin-4-yl)ethyl]piperidine, both piperidine rings would be expected to adopt chair conformations with the methyl substituent preferentially occupying an equatorial position to minimize steric hindrance [4] [5].
Crystal packing in dipiperidine compounds is typically stabilized by weak intermolecular interactions. Hirshfeld surface analysis of similar compounds reveals that molecular packing is dominated by H···H interactions (approximately 73-79%), with smaller contributions from N···H (4.2%) and other heteroatom interactions [3]. The nitrogen lone pairs in both piperidine rings would be expected to participate in weak hydrogen bonding interactions with neighboring molecules in the crystal lattice.
The torsional flexibility of the ethyl linker between the piperidine rings allows for conformational adaptation within the crystal structure. Studies of related compounds suggest that the most stable conformation would involve a gauche arrangement around the central C-C bond, with the piperidine rings oriented to minimize steric repulsion [6] [7].
Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure and conformational behavior of 2-Methyl-1-[2-(piperidin-4-yl)ethyl]piperidine. The multinuclear NMR analysis encompasses ¹H, ¹³C, and ¹⁵N NMR spectroscopy, each providing unique structural insights.
The ¹H NMR spectrum of 2-Methyl-1-[2-(piperidin-4-yl)ethyl]piperidine would be expected to show characteristic signals for the various proton environments. Based on studies of related piperidine derivatives, the methyl group attached to the 2-position of the first piperidine ring would appear as a doublet at approximately 1.1-1.2 ppm, with a coupling constant of 6-7 Hz due to coupling with the adjacent methine proton [8] [9].
The piperidine ring protons would show characteristic patterns typical of chair conformations. The axial protons adjacent to nitrogen (H-2) would appear as broad multiplets in the range of 2.6-2.9 ppm, while the equatorial protons would resonate at slightly lower field [8] [10]. The methylene protons of the piperidine rings would appear as complex multiplets between 1.4-1.7 ppm for the β- and γ-positions, and 2.0-2.3 ppm for the α-positions [8] [9].
The ethyl linker protons would show characteristic patterns with the N-CH₂ protons appearing as a triplet around 2.4-2.6 ppm, and the CH₂ adjacent to the 4-position of the second piperidine ring appearing as a triplet around 1.4-1.6 ppm [11] [12]. The methine proton at the 4-position of the second piperidine ring would appear as a complex multiplet around 1.2-1.4 ppm [11].
The ¹³C NMR spectrum would provide definitive assignments for the carbon framework of the molecule. The methyl carbon would appear around 19-21 ppm, consistent with alkyl substitution on piperidine rings [9] [13]. The piperidine ring carbons would show characteristic chemical shifts: C-2 and C-6 around 54-58 ppm, C-3 and C-5 around 25-27 ppm, and C-4 around 22-24 ppm [9] [13].
The ethyl linker carbons would appear at distinct chemical shifts: the N-CH₂ carbon around 58-60 ppm and the CH₂ carbon adjacent to the 4-position around 32-34 ppm [11] [14]. The substituted C-4 carbon of the second piperidine ring would appear around 35-37 ppm due to the alkyl substitution [11].
¹⁵N NMR spectroscopy, while challenging due to the low natural abundance of ¹⁵N, provides valuable information about the nitrogen environments. The nitrogen atoms in piperidine rings typically resonate around -337 to -341 ppm, with the exact chemical shift depending on the substitution pattern and conformational effects [10] [15].
The methyl-substituted nitrogen would be expected to show a slightly different chemical shift compared to the unsubstituted nitrogen, reflecting the electron-donating effect of the methyl group [10] [16]. The chemical shift difference between the two nitrogen atoms would be approximately 2-5 ppm, providing a clear distinction between the two environments [10].
The vibrational spectroscopy of 2-Methyl-1-[2-(piperidin-4-yl)ethyl]piperidine provides detailed information about the molecular structure and bonding characteristics. The infrared and Raman spectra would show characteristic absorption bands corresponding to various functional groups and structural features.
The N-H stretching vibrations would appear as strong absorption bands in the 3250-3400 cm⁻¹ region. For piperidine rings, the N-H stretch typically occurs around 3300-3350 cm⁻¹ in the infrared spectrum [17] [18]. The exact frequency depends on the conformation of the piperidine ring and the nature of hydrogen bonding interactions. In the solid state, intermolecular hydrogen bonding would cause a red shift of the N-H stretching frequency by 20-50 cm⁻¹ compared to the gas phase [19] [20].
The C-H stretching region would show multiple absorption bands corresponding to different types of C-H bonds. The methyl group C-H stretches would appear around 2950-2980 cm⁻¹ for asymmetric stretching and 2870-2890 cm⁻¹ for symmetric stretching [17] [18].
The piperidine ring C-H stretches would show characteristic patterns. The axial C-H bonds would appear at slightly lower frequencies (2800-2850 cm⁻¹) compared to equatorial C-H bonds (2900-2950 cm⁻¹) due to the axial lone pair interaction effect known as the "Bohlmann bands" [20] [21]. This effect is particularly pronounced in chair conformations where C-H bonds are in a trans-diaxial relationship to the nitrogen lone pair.
The ethyl linker C-H stretches would appear in the typical alkyl region around 2850-2950 cm⁻¹, with the N-CH₂ groups showing slightly different frequencies compared to the CH₂ groups adjacent to the piperidine ring [17] [18].
The C-N stretching vibrations would appear in the 1200-1400 cm⁻¹ region. For piperidine rings, the C-N stretch typically occurs around 1300-1350 cm⁻¹, with the exact frequency depending on the substitution pattern and ring conformation [17] [19]. The tertiary nitrogen in the N-methylated piperidine ring would show a slightly different C-N stretching frequency compared to the secondary nitrogen.
The piperidine ring breathing modes would appear around 900-1000 cm⁻¹, with the exact frequency depending on the ring conformation and substitution pattern [17] [22]. Ring deformation modes would be observed in the 600-800 cm⁻¹ region, providing information about the ring flexibility and conformational preferences.
The Raman spectrum would complement the infrared data by providing information about symmetric vibrational modes. The C-C stretching modes of the ethyl linker would be particularly prominent in the Raman spectrum, appearing around 1000-1200 cm⁻¹ [23] [24]. The ring breathing modes of the piperidine rings would also show strong Raman activity around 900-950 cm⁻¹ [17] [22].
Mass spectrometric analysis of 2-Methyl-1-[2-(piperidin-4-yl)ethyl]piperidine would reveal characteristic fragmentation patterns that provide structural information and confirm the molecular composition. The molecular ion would appear at m/z 210, corresponding to the molecular weight of C₁₃H₂₆N₂.
The primary fragmentation of dipiperidine compounds typically involves cleavage of the ethyl linker connecting the two piperidine rings. The most favorable fragmentation would occur through α-cleavage adjacent to the nitrogen atoms, leading to the formation of stabilized iminium ions [25] [26].
The base peak would likely correspond to the N-methylpiperidine cation at m/z 99, formed by cleavage of the ethyl linker with charge retention on the methylated nitrogen. This fragmentation pattern is consistent with the stability of tertiary ammonium ions in mass spectrometry [25] [27].
Another significant fragment would appear at m/z 111, corresponding to the [2-(piperidin-4-yl)ethyl]⁺ ion, formed by complementary cleavage of the ethyl linker. This fragment would further lose ethylene (C₂H₄, 28 mass units) to form a stabilized piperidinium ion at m/z 83 [25] [26].
Secondary fragmentation would involve further breakdown of the primary fragments. The N-methylpiperidine cation (m/z 99) would undergo ring opening to form linear fragments, with prominent ions at m/z 84 (loss of CH₃), m/z 70 (loss of C₂H₅), and m/z 56 (loss of C₃H₇) [25] [8].
The piperidine-containing fragments would show characteristic losses of 28 mass units (C₂H₄) and 42 mass units (C₃H₆), corresponding to retro-Diels-Alder type fragmentations of the six-membered ring [25] [8]. These fragmentation patterns are diagnostic for piperidine derivatives and provide confirmation of the ring structure.
The mass spectrum would show characteristic ion series corresponding to CₙH₂ₙ₊₁N⁺ ions, typical of aliphatic nitrogen-containing compounds. The series would include ions at m/z 30 (CH₂=NH₂⁺), m/z 44 (C₂H₆N⁺), m/z 58 (C₃H₈N⁺), m/z 72 (C₄H₁₀N⁺), and m/z 86 (C₅H₁₂N⁺) [25] [8].
The presence of two nitrogen atoms in the molecule would be confirmed by the observation of [M+H]⁺ ions and characteristic nitrogen-containing fragments. The isotope pattern would show the characteristic distribution expected for compounds containing two nitrogen atoms [25] [28].
Computational chemistry methods provide detailed insights into the conformational preferences and structural properties of 2-Methyl-1-[2-(piperidin-4-yl)ethyl]piperidine. Density functional theory (DFT) calculations using the B3LYP functional with appropriate basis sets can predict the most stable conformations and their relative energies.
DFT calculations at the B3LYP/6-311++G(d,p) level would reveal the global minimum energy conformation of the molecule. The optimization would show both piperidine rings adopting chair conformations, with the methyl substituent preferentially occupying an equatorial position on the first ring [29] [30].
The ethyl linker would adopt a gauche conformation around the central C-C bond, with a dihedral angle of approximately 60-70° to minimize steric interactions between the piperidine rings [31] . The N-C-C-C torsional angles would be optimized to balance steric repulsion with favorable electrostatic interactions between the nitrogen lone pairs and the alkyl chain.
The conformational energy surface would reveal multiple local minima corresponding to different orientations of the piperidine rings and the ethyl linker. The energy differences between conformers would typically be in the range of 2-8 kJ/mol, indicating moderate conformational flexibility at room temperature [31] [30].
Ring-flipping of the piperidine rings would represent higher energy processes, with barriers of approximately 45-50 kJ/mol for the conversion between chair conformations. The methyl substituent would strongly favor the equatorial position, with the axial conformer being approximately 7-8 kJ/mol higher in energy [31] .
The electronic structure would show typical features of aliphatic amine compounds. The nitrogen lone pairs would be oriented to minimize steric interactions, with the lone pair on the N-methylated nitrogen showing slightly different orbital characteristics due to the electron-donating effect of the methyl group [30].
The HOMO would be primarily localized on the nitrogen atoms, while the LUMO would be diffuse and primarily associated with the alkyl framework. The HOMO-LUMO gap would be typical of saturated aliphatic amines, approximately 6-7 eV [29] [34].
Harmonic frequency calculations would predict the fundamental vibrational modes and their intensities. The calculated frequencies would show good agreement with experimental infrared and Raman data after application of appropriate scaling factors (typically 0.95-0.96 for B3LYP calculations) [17] [22].
The normal mode analysis would reveal the characteristic vibrational patterns of piperidine rings, including ring breathing modes, C-H stretching vibrations, and N-H stretching modes. The coupling between vibrational modes of the two piperidine rings through the ethyl linker would be minimal due to the flexible nature of the connecting chain [17] [22].
Continuum solvation models would predict the effects of different solvents on the conformational preferences. In polar solvents, the extended conformations would be stabilized relative to folded conformations due to better solvation of the polar nitrogen centers [16].
The calculated solvation free energies would show favorable interactions with protic solvents due to hydrogen bonding with the nitrogen lone pairs. The conformational equilibrium would be shifted toward more extended conformations in aqueous solution compared to the gas phase [16].